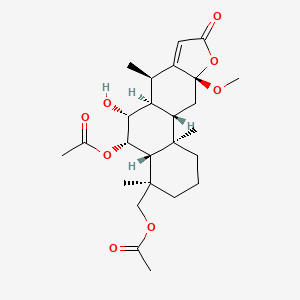
Chagreslactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chagreslactone is a natural product found in Myrospermum frutescens with data available.
科学的研究の応用
Chagreslactone is a compound that has garnered attention in various scientific fields due to its potential applications in pharmacology and biotechnology. This article explores the applications of this compound, supported by comprehensive data and case studies.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, a study reported that this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans, highlighting its potential use in treating infections caused by these organisms .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in several preclinical studies. The compound appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. In vitro assays indicated that this compound could inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This suggests its potential utility in treating inflammatory diseases such as arthritis.
Anticancer Potential
Research into the anticancer properties of this compound has revealed promising results. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death . Furthermore, animal studies demonstrated that this compound could inhibit tumor growth in xenograft models, indicating its potential as an adjunct therapy in cancer treatment.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has been found to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses and reducing apoptosis . This property positions this compound as a candidate for further research in the context of diseases like Alzheimer's and Parkinson's.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The study utilized agar diffusion methods to measure the inhibition zones produced by varying concentrations of this compound. Results indicated a dose-dependent response with significant inhibition observed at concentrations above 50 µg/mL .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory mechanism of this compound involved treating macrophages with lipopolysaccharide (LPS) to induce inflammation. Subsequent treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels and other inflammatory markers, confirming its role as an effective anti-inflammatory agent .
Case Study 3: Cancer Cell Apoptosis
In vitro experiments assessed the effect of this compound on human breast cancer cells (MCF-7). Flow cytometry analysis revealed that treatment with this compound led to significant apoptosis compared to untreated controls. Further mechanistic studies indicated that this effect was mediated through caspase activation and modulation of Bcl-2 family proteins .
特性
CAS番号 |
799269-22-0 |
|---|---|
分子式 |
C25H36O8 |
分子量 |
464.5 g/mol |
IUPAC名 |
[(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |
InChI |
InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17?,19-,20+,21+,22?,23-,24+,25+/m0/s1 |
InChIキー |
HDDNZVWBRRAOGK-QVANJIRPSA-N |
SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
異性体SMILES |
C[C@@H]1[C@@H]2[C@H]([C@H](C3[C@](CCC[C@@]3(C2C[C@@]4(C1=CC(=O)O4)OC)C)(C)COC(=O)C)OC(=O)C)O |
正規SMILES |
CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















